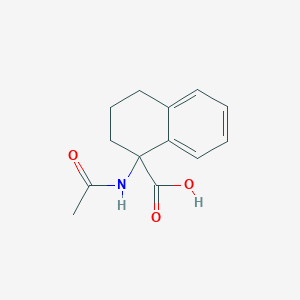
1-Acetamido-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Acetamido-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is an organic compound with the molecular formula C13H15NO3 and a molecular weight of 233.27 g/mol . This compound is characterized by its unique structure, which includes a naphthalene ring system with an acetamido group and a carboxylic acid group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
准备方法
The synthesis of 1-acetamido-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,2,3,4-tetrahydronaphthalene and acetic anhydride.
Acetylation: The first step involves the acetylation of 1,2,3,4-tetrahydronaphthalene using acetic anhydride in the presence of a catalyst such as sulfuric acid to form 1-acetamido-1,2,3,4-tetrahydronaphthalene.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反应分析
1-Acetamido-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol group.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-Acetamido-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid has several scientific research applications, including:
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
作用机制
The mechanism of action of 1-acetamido-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, as a precursor for protease inhibitors, it may inhibit the activity of proteases by binding to their active sites and preventing substrate cleavage. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
1-Acetamido-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid: This compound lacks the acetamido group and has different chemical properties and reactivity.
1-Acetamido-1,2,3,4-tetrahydronaphthalene: This compound lacks the carboxylic acid group and has different applications and biological activities.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activities.
生物活性
1-Acetamido-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid (CAS: 1251924-59-0) is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C13H15NO3
- Molecular Weight : 233.27 g/mol
- Density : 1.2 g/cm³
- Melting Point : 75-77°C
- Boiling Point : 342.7°C at 760 mmHg
These properties indicate that the compound is a stable organic molecule with potential applications in medicinal chemistry and pharmacology.
Research indicates that this compound may exhibit various biological activities through several mechanisms:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.
- Anti-inflammatory Effects : There is evidence to suggest that it may reduce inflammation markers in vitro, indicating a potential role in treating inflammatory diseases.
- Neuroprotective Properties : Some studies have indicated that it could have neuroprotective effects, possibly through modulation of neurotransmitter systems.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Antimicrobial Effects : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of tetrahydronaphthalene compounds, including 1-acetamido derivatives. Results showed significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .
- Inflammation Model Testing : In a controlled laboratory setting, researchers tested the anti-inflammatory effects using lipopolysaccharide (LPS)-induced inflammation in murine models. The results indicated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 when treated with the compound .
Data Table of Biological Activities
属性
IUPAC Name |
1-acetamido-3,4-dihydro-2H-naphthalene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-9(15)14-13(12(16)17)8-4-6-10-5-2-3-7-11(10)13/h2-3,5,7H,4,6,8H2,1H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFZZRLPMKXOLLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1(CCCC2=CC=CC=C21)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














